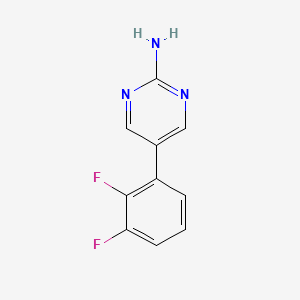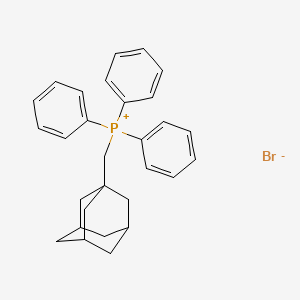
(Adamantan-1-ylmethyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide is an organophosphorus compound that features an adamantane moiety attached to a triphenylphosphonium group, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide typically involves the reaction of adamantan-1-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for (Adamantan-1-ylmethyl)triphenylphosphoniumbromide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Addition Reactions: The phosphonium group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide include strong bases (e.g., sodium hydride) for deprotonation, and various nucleophiles (e.g., halides, alkoxides) for substitution reactions. Typical reaction conditions involve solvents like THF or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide depend on the specific reaction type. For example, substitution reactions with halides can yield different phosphonium salts, while oxidation reactions can produce phosphine oxides.
科学的研究の応用
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
作用機序
The mechanism of action of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide involves its ability to form stable phosphonium ylides, which are key intermediates in Wittig reactions. These ylides can react with carbonyl compounds to form alkenes, a process that is widely used in organic synthesis. The adamantane moiety provides steric bulk, which can influence the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the adamantane moiety, making it less sterically hindered and potentially more reactive in certain reactions.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of an adamantane group, leading to different reactivity and applications.
Uniqueness
The uniqueness of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide lies in its adamantane moiety, which imparts significant steric bulk and stability. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in the formation of highly substituted alkenes in Wittig reactions .
特性
分子式 |
C29H32BrP |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
1-adamantylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C29H32P.BrH/c1-4-10-26(11-5-1)30(27-12-6-2-7-13-27,28-14-8-3-9-15-28)22-29-19-23-16-24(20-29)18-25(17-23)21-29;/h1-15,23-25H,16-22H2;1H/q+1;/p-1 |
InChIキー |
DIVAPEOWCSENNN-UHFFFAOYSA-M |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
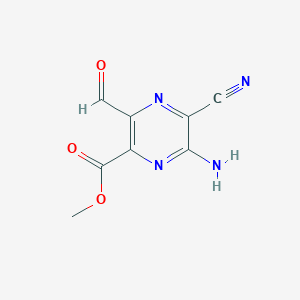


![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)
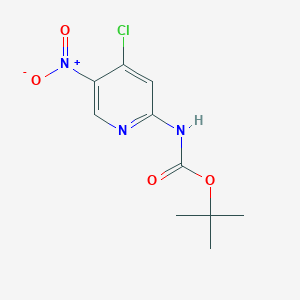
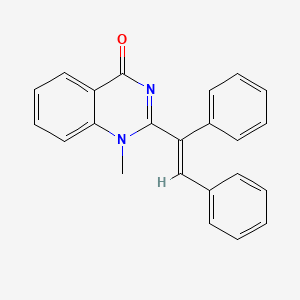

![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
